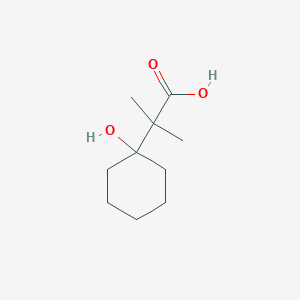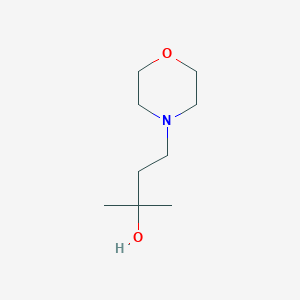
2-Methyl-4-morpholinobutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-morpholinobutan-2-ol is an organic compound with the molecular formula C9H19NO2 It is a morpholine derivative, which means it contains a morpholine ring—a six-membered ring with one nitrogen atom and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-morpholinobutan-2-ol typically involves the reaction of morpholine with 2-methyl-2-butanol under specific conditions. One common method is the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with morpholine to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Grignard reactions or other catalytic processes. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial production often requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize the yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-morpholinobutan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The morpholine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the morpholine ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-4-morpholinobutan-2-ol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development or as a model compound in pharmacokinetic studies.
Industry: In industrial applications, it may be used as a solvent, a stabilizer, or an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-morpholinobutan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The morpholine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-morpholinobutan-2-amine: This compound is similar in structure but contains an amine group instead of a hydroxyl group.
2-Methyl-4-phenylbutan-2-ol: Another similar compound with a phenyl group instead of a morpholine ring.
4-Morpholinobutan-2-ol: Lacks the methyl group at the second position but retains the morpholine ring and hydroxyl group.
Uniqueness
2-Methyl-4-morpholinobutan-2-ol is unique due to the presence of both a morpholine ring and a hydroxyl group, which confer distinct chemical properties
Propiedades
Fórmula molecular |
C9H19NO2 |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
2-methyl-4-morpholin-4-ylbutan-2-ol |
InChI |
InChI=1S/C9H19NO2/c1-9(2,11)3-4-10-5-7-12-8-6-10/h11H,3-8H2,1-2H3 |
Clave InChI |
OSHHCQBAFDJHIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCN1CCOCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


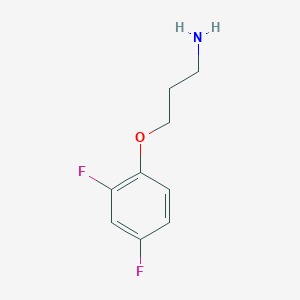
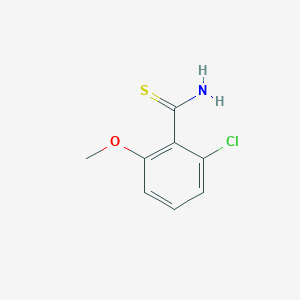
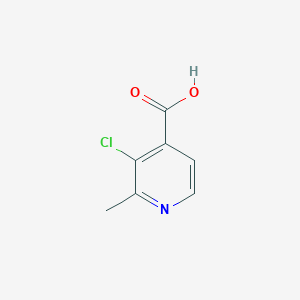
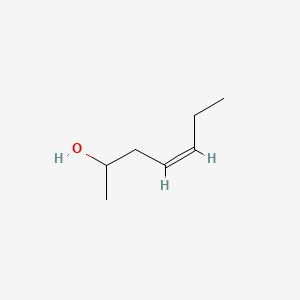
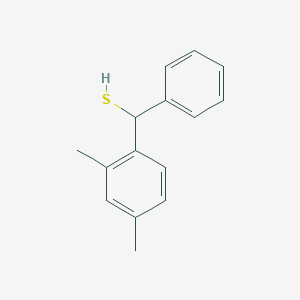
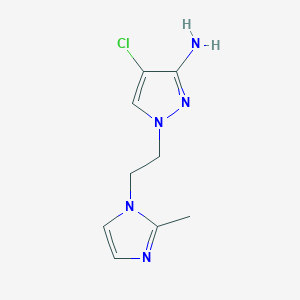
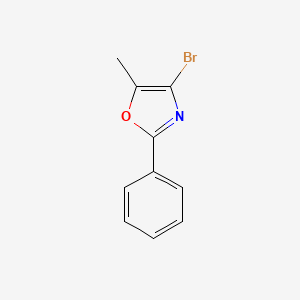
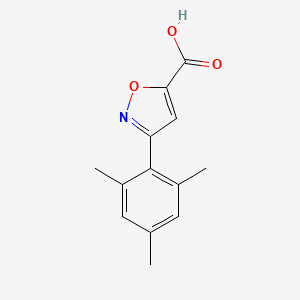

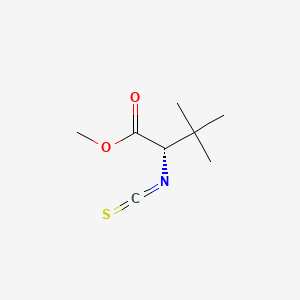
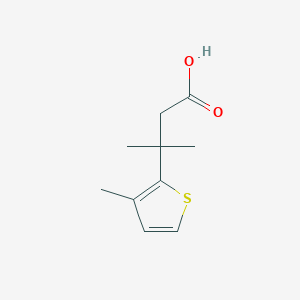
![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride](/img/structure/B13620942.png)
![3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13620943.png)
